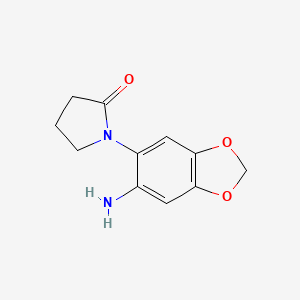

1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one

Overview

Description

1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one is a chemical compound that features a benzodioxole ring fused with a pyrrolidinone moiety

Preparation Methods

The synthesis of 1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzodioxole and pyrrolidinone derivatives.

Synthetic Routes: The key steps involve the formation of the benzodioxole ring followed by the introduction of the amino group at the 6-position. This can be achieved through nitration followed by reduction.

Reaction Conditions: Typical reaction conditions include the use of strong acids for nitration and reducing agents such as hydrogen gas or metal hydrides for the reduction step.

Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The amino group at the 6-position can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions: Common reagents include acids, bases, oxidizing agents, and reducing agents, with reaction conditions varying depending on the desired transformation.

Major Products: Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions, including oxidation and reduction, allows it to be utilized in the development of more complex molecules. This versatility makes it a useful reagent in organic transformations and synthetic chemistry .

Biological Research

The compound has shown promise in biological studies, particularly regarding its potential antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets within biological systems, potentially influencing enzyme activity and receptor interactions. This capability suggests that it could play a role in modulating biochemical pathways related to disease processes .

Medical Applications

Ongoing research is exploring the therapeutic potential of this compound for various diseases. Its unique structural features may allow it to interact with neurotransmitter systems, making it a candidate for developing new treatments for neurological disorders or pain management .

Industrial Applications

In the industrial sector, this compound is being investigated for its applications in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in chemical synthesis highlights its importance in developing new materials and compounds with specific functionalities .

Antimicrobial Activity

A study investigating the antimicrobial properties of this compound found that the compound exhibited significant activity against various bacterial strains. The mechanism of action was attributed to its ability to disrupt bacterial cell membranes, leading to cell death. This property positions it as a potential lead compound for developing new antibiotics .

Anticancer Properties

Research focused on the anticancer effects of this compound demonstrated its ability to inhibit tumor growth in vitro. The study revealed that it induced apoptosis in cancer cells via the modulation of key signaling pathways involved in cell survival and proliferation. These findings suggest that this compound could be further explored as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one can be compared with similar compounds to highlight its uniqueness:

Similar Compounds: Compounds such as 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol and 6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one share structural similarities.

Uniqueness: The presence of the amino group at the 6-position and the pyrrolidinone moiety distinguishes it from other benzodioxole derivatives, potentially leading to unique chemical and biological properties.

Biological Activity

1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its chemical properties, mechanisms of action, and relevant research findings.

Molecular Structure:

- Molecular Formula: C11H12N2O3

- Molecular Weight: 220.22 g/mol

- CAS Number: 948007-47-4

The compound features a benzodioxole ring fused with a pyrrolidinone moiety, which is significant for its biological interactions and potential therapeutic applications .

This compound is believed to interact with various molecular targets within biological systems. Its mechanism of action may involve:

- Enzyme Modulation: The compound could influence enzyme activity related to neurotransmitter systems.

- Receptor Interaction: Potential interactions with neurotransmitter receptors may lead to altered signaling pathways.

- Influence on Biochemical Pathways: It may affect metabolic processes and gene expression through modulation of key pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown effectiveness against specific bacterial strains, suggesting potential use in developing new antimicrobial agents.

Anticancer Activity

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis-related pathways.

Neuropharmacological Effects

Given its structural similarities to other psychoactive compounds, this compound is being investigated for potential neuropharmacological effects. It may act as a reuptake inhibitor for monoamines, influencing dopamine and norepinephrine levels in the brain .

Case Studies

Several studies have documented the biological activity of this compound:

- Antimicrobial Efficacy: A study conducted on various bacterial strains demonstrated that the compound inhibited growth effectively, highlighting its potential as an antimicrobial agent.

- Cancer Cell Studies: In vitro studies revealed that treatment with this compound led to significant reductions in cell viability in several cancer cell lines, indicating promising anticancer properties.

- Neuropharmacology: Research assessing the interaction with monoamine transporters showed that this compound could modulate neurotransmitter levels, suggesting implications for mood disorders and other neuropsychiatric conditions .

Comparative Analysis

To better understand the uniqueness of this compound relative to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(3,4-Methylenedioxyphenyl)-2-(ethylamino)propan-1-one | Structure | Known as "Ethylone," used recreationally. |

| 4-Methylmethcathinone | Structure | Known as "Mephedrone," popular in recreational use. |

| 1-(3-Methoxyphenyl)-2-(methylamino)propan-1-one | Structure | Exhibits stimulant properties. |

The presence of the amino group at the 6-position and the pyrrolidinone moiety distinguishes it from other benzodioxole derivatives, potentially leading to unique chemical and biological properties .

Properties

IUPAC Name |

1-(6-amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-7-4-9-10(16-6-15-9)5-8(7)13-3-1-2-11(13)14/h4-5H,1-3,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYGAIMQFUHCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC3=C(C=C2N)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001237335 | |

| Record name | 1-(6-Amino-1,3-benzodioxol-5-yl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948007-47-4 | |

| Record name | 1-(6-Amino-1,3-benzodioxol-5-yl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948007-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Amino-1,3-benzodioxol-5-yl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.